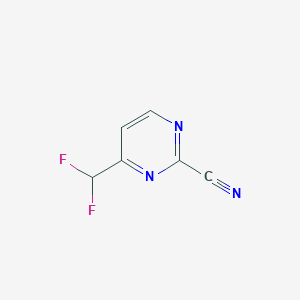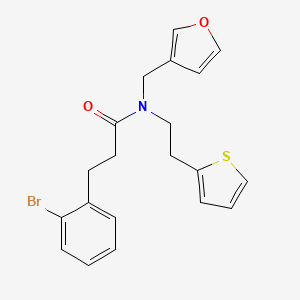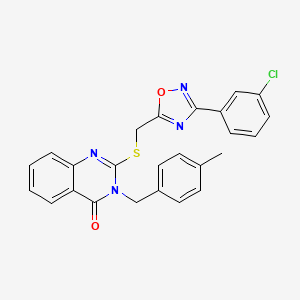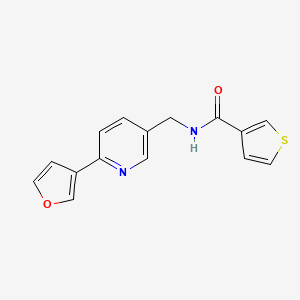
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenylbutanamide group. The pyrimidine ring is substituted with a methyl group and a pyridin-2-ylamino group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.398. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Discovery and Cancer Research The compound has been explored for its potential in cancer research. Specifically, its analog, described as MGCD0103, is a histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1-3 and 11. This selectivity is crucial as it blocks cancer cell proliferation and induces several antitumor activities such as histone acetylation, protein expression of p21 (cip/waf1), cell-cycle arrest, and apoptosis. MGCD0103's oral bioavailability and significant antitumor activity in vivo have led it to enter clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Structural Studies and Chemical Properties Research into closely related chemical structures has revealed different ring conformations, polarized electronic structures, and various hydrogen-bonded assemblies. These studies are fundamental in understanding the compound's interactions at the molecular level, which could impact its pharmacological potential and synthesis strategies (Acosta et al., 2013).
Anticancer and Anti-inflammatory Agents Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such research underscores the versatility of pyrimidinyl compounds in drug development for targeting cancer and inflammation (Rahmouni et al., 2016).
Antifilarial Evaluation Studies have also been conducted on N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines for their antifilarial activity. Although specific activities were confined to adult Litomosoides carinii infections, such evaluations contribute to understanding the compound's broader pharmacological applications (Angelo et al., 1983).
Nonlinear Optical and Electronic Properties Research on thiopyrimidine derivatives, including those related to the compound , has explored their significant potential in nonlinear optics (NLO) and electronic applications. This highlights the compound's relevance beyond pharmacology, extending into materials science and engineering (Hussain et al., 2020).
Future Directions
The future research directions could involve studying the biological activities of this compound, given that other pyrimidine derivatives have shown promising biological activities . Additionally, the synthesis methods could be optimized, and the compound could be structurally modified to enhance its properties.
properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-17-26-20(16-21(27-17)28-19-11-5-6-13-23-19)24-14-15-25-22(29)12-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,13,16H,7,10,12,14-15H2,1H3,(H,25,29)(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAZICAPAIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2953417.png)


![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)
![7-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2953423.png)
![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)


![8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B2953428.png)
![(2-Methylsulfanylpyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2953429.png)
![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
